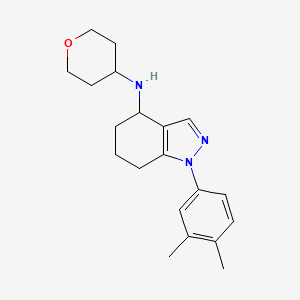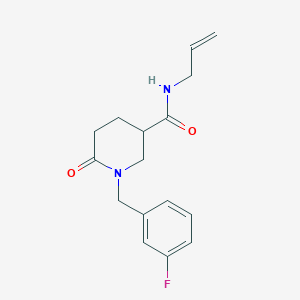![molecular formula C23H18ClN3O2S B6133325 3-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B6133325.png)
3-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCAPB and is a member of the benzamide family.
科学研究应用
CCAPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. One of the most promising applications of CCAPB is in the field of cancer treatment. Studies have shown that CCAPB has potent anti-cancer properties and can induce apoptosis in cancer cells. CCAPB has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models.
作用机制
The mechanism of action of CCAPB is not fully understood. However, studies have shown that CCAPB can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and CCAPB may exert its anti-cancer effects through this mechanism.
Biochemical and Physiological Effects:
CCAPB has been shown to have several biochemical and physiological effects. Studies have shown that CCAPB can induce apoptosis in cancer cells, inhibit the activity of HDACs, and reduce inflammation. CCAPB has also been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
CCAPB has several advantages for lab experiments, including its potent anti-cancer properties, anti-inflammatory effects, and antioxidant properties. However, CCAPB has a low overall yield, which may limit its use in large-scale experiments. CCAPB is also a relatively new compound, and further studies are needed to fully understand its potential applications.
未来方向
There are several future directions for CCAPB research. One potential direction is the development of CCAPB-based drugs for cancer treatment. CCAPB may also have potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of CCAPB and its potential applications in various fields. Additionally, the synthesis of CCAPB may be optimized to increase its overall yield and reduce its cost.
合成方法
The synthesis of CCAPB involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid and thionyl chloride to produce 3-chlorobenzoic acid. This compound undergoes a reaction with 3-aminophenylboronic acid to produce 3-(3-aminophenyl)benzoic acid. The resulting compound is then treated with cinnamoyl chloride and thiourea to produce CCAPB. The overall yield of CCAPB is approximately 30%.
属性
IUPAC Name |
3-chloro-N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-18-9-4-8-17(14-18)22(29)25-19-10-5-11-20(15-19)26-23(30)27-21(28)13-12-16-6-2-1-3-7-16/h1-15H,(H,25,29)(H2,26,27,28,30)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEARLBJQSKHHB-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B6133262.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6133270.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6133283.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B6133304.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B6133311.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6133314.png)
![8-[(3-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6133315.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6133321.png)
![1-phenoxy-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B6133324.png)
![N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6133333.png)
![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6133338.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6133346.png)
